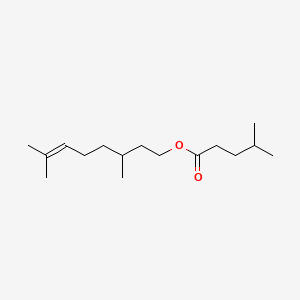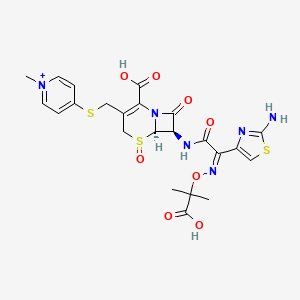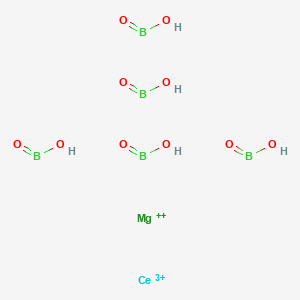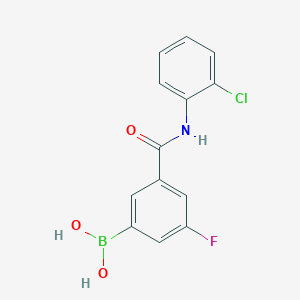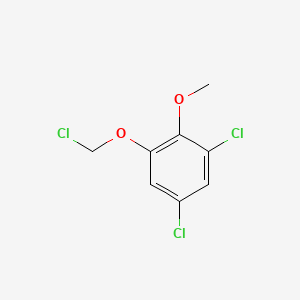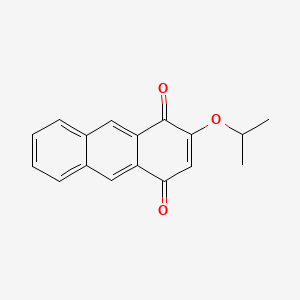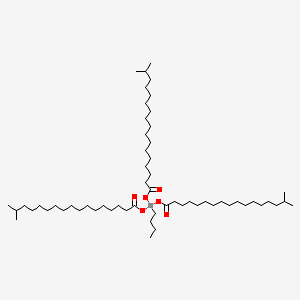
Butyltris((1-oxoisooctadecyl)oxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltris((1-oxoisooctadecyl)oxy)stannane is a chemical compound with the molecular formula C58H114O6Sn and a molecular weight of 1026.23216 . This compound is part of the organotin family, which are organometallic compounds containing tin. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
The synthesis of Butyltris((1-oxoisooctadecyl)oxy)stannane typically involves the reaction of butyltin trichloride with 1-oxoisooctadecyl alcohol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Butyltris((1-oxoisooctadecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl group or the 1-oxoisooctadecyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyltris((1-oxoisooctadecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism by which Butyltris((1-oxoisooctadecyl)oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with various biomolecules, altering their function and activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .
Comparación Con Compuestos Similares
Butyltris((1-oxoisooctadecyl)oxy)stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetrabutyltin: Used in organic synthesis as a reagent.
Propiedades
Número CAS |
93981-44-3 |
|---|---|
Fórmula molecular |
C58H114O6Sn |
Peso molecular |
1026.2 g/mol |
Nombre IUPAC |
[butyl-bis(16-methylheptadecanoyloxy)stannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/3C18H36O2.C4H9.Sn/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3-4-2;/h3*17H,3-16H2,1-2H3,(H,19,20);1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
WONIBGDAGCYEGQ-UHFFFAOYSA-K |
SMILES canónico |
CCCC[Sn](OC(=O)CCCCCCCCCCCCCCC(C)C)(OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)



